6-chloro-N-ethylpyridazin-3-amine

Description

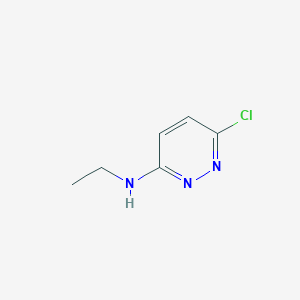

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-ethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAKPHFAQGICDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498657 | |

| Record name | 6-Chloro-N-ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68588-39-6 | |

| Record name | 6-Chloro-N-ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Methodical Approach to Understanding a Novel Molecule

An In-depth Technical Guide to the Physicochemical Characterization of 6-chloro-N-ethylpyridazin-3-amine

In the landscape of drug discovery and materials science, the pyridazine scaffold is a recurring motif, valued for its unique electronic properties and versatile substitution patterns. The compound this compound (CAS: 68588-39-6) represents a specific embodiment of this class, holding potential as a building block or a pharmacologically active agent. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundational dataset upon which all subsequent research and development efforts are built. From predicting its behavior in biological systems to designing robust synthetic routes and stable formulations, these core characteristics are paramount.

This guide eschews a simple data sheet in favor of a narrative that explains the why and how behind the essential characterization workflow. As researchers and drug development professionals, our goal is not just to obtain a number, but to understand its implications. This document provides the field-proven methodologies to confidently determine the key physicochemical parameters of this compound, ensuring data integrity and reproducibility. While specific experimental values for this compound are not widely published, the protocols herein represent the gold standard for their determination.

Structural Verification and Identity Confirmation

Before any other property is measured, it is imperative to confirm the chemical identity and purity of the analyte. Spectroscopic methods provide an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features:

-

Ethyl Group: A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, showing a clear spin-spin coupling relationship.

-

Pyridazine Ring: Two distinct signals in the aromatic region, likely doublets, corresponding to the two protons on the heterocyclic ring.

-

Amine Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) for the N-H proton. Its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the solid is fully dissolved; filter the solution through a small plug of glass wool in a Pasteur pipette if any particulates are present to prevent magnetic field distortions.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which should match the molecular structure. Assign the chemical shifts (δ) for each signal.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for this purpose, offering both separation and mass analysis.[3][4]

Expected Mass Spectrum Features:

-

Molecular Ion Peak ([M+H]⁺): The primary ion observed in positive-ion electrospray ionization (ESI) mode would be the protonated molecule. Given the molecular formula C₆H₈ClN₃, the expected monoisotopic mass is approximately 157.04 Da.[5] The [M+H]⁺ ion would therefore appear at an m/z of ~158.05.

-

Isotopic Pattern: A crucial feature will be the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl in a ~3:1 natural abundance will result in two peaks for the molecular ion, one at [M+H]⁺ and another at [M+2+H]⁺, separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

-

Mass Spectrometry: Analyze the column eluent using an ESI-MS detector in positive ion mode. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Examine the mass spectrum for this peak to confirm the presence of the [M+H]⁺ ion and its characteristic chlorine isotopic pattern.

Determination of Melting Point

The melting point is a fundamental physical property that provides a quick and reliable indication of purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will typically depress and broaden the melting range.[7]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]

-

Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.[8]

-

Initial Rapid Determination: Place the capillary in the melting point apparatus and heat rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.[7]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[8] Place a new capillary with the sample in the apparatus.

-

Heating and Observation: Heat at a slow, controlled rate (1-2°C per minute).

-

Recording the Range: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Data Summary Table for Melting Point

| Measurement | Melting Range (°C) | Observations |

| Trial 1 | ||

| Trial 2 | ||

| Trial 3 | ||

| Average |

Comprehensive Solubility Profiling

Solubility is a critical parameter that influences bioavailability, formulation, and reaction conditions. A systematic approach should be used to determine the solubility in a range of solvents, from non-polar organic to polar protic and aqueous solutions at different pH values. The principle of "like dissolves like" is a useful starting point.[9] Given the presence of a polar pyridazine ring, an amine group capable of hydrogen bonding, and a relatively non-polar chloro- and ethyl-substituent, the solubility is expected to be moderate in many solvents.

Experimental Workflow for Solubility Determination

Caption: A systematic workflow for determining the qualitative solubility of this compound.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility

-

Preparation: In a series of small, labeled test tubes or vials, place a pre-weighed amount of the compound (e.g., 10 mg).

-

Solvent Addition: To each tube, add a specific volume of the chosen solvent (e.g., 1 mL) in increments (e.g., 0.25 mL at a time), vortexing or shaking vigorously for 30-60 seconds after each addition.[10][11]

-

Observation: Visually inspect the solution against a dark background to see if the solid has completely dissolved.

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

pH-Dependent Solubility: For aqueous solvents, use 5% HCl and 5% NaOH to determine solubility in acidic and basic conditions. Solubility in 5% HCl is a strong indicator of a basic functional group like an amine, which forms a soluble salt.[12][13]

-

Semi-Quantitative Estimation: The solubility can be estimated based on the volume of solvent required to dissolve the known mass of the compound (e.g., if 10 mg dissolves in 1 mL, the solubility is ~10 mg/mL).

Table of Solvents for Profiling

| Solvent Class | Solvent | Expected Solubility Rationale | Qualitative Result |

| Aqueous | Water | Polar, but potentially limited by the chloro- and ethyl groups. | |

| 5% HCl (aq) | Expected to be soluble due to protonation of the amine and ring nitrogens to form a salt. | ||

| 5% NaOH (aq) | Likely insoluble; the amine group is not acidic. | ||

| Polar Aprotic | DMSO | High; a universal solvent for many organic compounds. | |

| Acetonitrile | Moderate to high polarity. | ||

| Polar Protic | Methanol | Good; capable of hydrogen bonding. | |

| Ethanol | Good; similar to methanol. | ||

| Moderate Polarity | Dichloromethane (DCM) | Good; a common solvent for organic compounds of moderate polarity. | |

| Ethyl Acetate (EtOAc) | Moderate solubility likely. | ||

| Non-Polar | Toluene | Low to moderate; aromatic character may aid solubility. | |

| Hexane | Likely insoluble due to high polarity mismatch. |

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa will quantify the basicity of the amine and pyridazine nitrogen atoms. This is crucial for predicting the ionization state of the molecule at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a mixed solvent system if not fully water-soluble (e.g., water/methanol).

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrator should add small, precise volumes of the acid and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point(s) will appear as inflection points in the curve. The pKa can be determined from the pH at the half-equivalence point. Specialized software is often used to analyze the titration curve and calculate the pKa value(s).

Conclusion: Building a Foundation for Future Research

The comprehensive physicochemical characterization of this compound, following the rigorous protocols outlined in this guide, provides the essential foundation for any advanced application. By systematically determining its identity, purity, melting point, solubility profile, and pKa, researchers can make informed decisions in synthetic chemistry, process development, and pharmaceutical formulation. This methodical approach ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and successful drug development.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H8ClN3) [pubchemlite.lcsb.uni.lu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Synthesis of 6-chloro-N-ethylpyridazin-3-amine

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 6-chloro-N-ethylpyridazin-3-amine, a valuable substituted pyridazine derivative. Pyridazine scaffolds are of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and expert commentary to ensure successful synthesis and characterization of the target compound. The presented methodology emphasizes safety, reproducibility, and high purity of the final product.

Introduction

Substituted pyridazines are a class of heterocyclic compounds that have garnered considerable attention in the field of synthetic organic chemistry due to their diverse biological activities. The pyridazine core is a key structural motif in a variety of pharmacologically active molecules. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The presence of a reactive chlorine atom and a nucleophilic secondary amine group on the pyridazine ring allows for a wide range of chemical transformations, making it an attractive intermediate for the generation of compound libraries.

This guide focuses on a robust and scalable synthesis of this compound, starting from the readily available precursor, 3,6-dichloropyridazine. The synthetic strategy involves a selective nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of heterocyclic chemistry.

Synthetic Route Overview

The synthesis of this compound is achieved through a one-step process involving the selective mono-amination of 3,6-dichloropyridazine with ethylamine. This approach is favored for its atom economy and operational simplicity.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,6-Dichloropyridazine | 98% | Commercially Available |

| Ethylamine (70% in water) | Commercially Available | |

| Triethylamine | ≥99.5% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Dichloromethane | HPLC Grade | Commercially Available |

| Saturated aq. NH4Cl | Prepared in-house | |

| Anhydrous Na2SO4 | Commercially Available | |

| Petroleum Ether | Commercially Available |

3.2. Procedure

-

To a solution of absolute ethanol (5 mL) in a 50 mL round-bottom flask, add 3,6-dichloropyridazine (3.36 mmol).

-

To this mixture, add triethylamine (5.03 mmol), followed by the dropwise addition of ethylamine (5.03 mmol).[1]

-

Stir the reaction mixture under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Once the starting material (3,6-dichloropyridazine) is completely consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of ammonium chloride (NH4Cl) (20 mL).

-

Extract the aqueous phase with dichloromethane (3 x 20 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude solid is then triturated with petroleum ether and filtered to afford the pure this compound.[1]

Mechanistic Insights and Scientific Rationale

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The pyridazine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles. The two chlorine atoms on the ring are activating groups for this type of reaction.

4.1. The Role of Reagents

-

3,6-Dichloropyridazine: This is the electrophilic substrate. The two chlorine atoms create electron-deficient carbon centers at positions 3 and 6, making them susceptible to nucleophilic attack.

-

Ethylamine: This acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom.

-

Triethylamine: This is a non-nucleophilic base used to quench the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The removal of HCl drives the reaction to completion.

4.2. Reaction Mechanism

The reaction is believed to proceed through a Meisenheimer-like intermediate. The ethylamine attacks the C3 or C6 position of the pyridazine ring, forming a tetrahedral intermediate. The negative charge is delocalized over the electron-withdrawing pyridazine ring. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored. The selective mono-substitution is achieved by controlling the stoichiometry of the reactants.

Characterization Data

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity.

5.1. Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and two doublets for the pyridazine ring protons. |

| ¹³C NMR | The spectrum should display signals for the two carbons of the ethyl group and the four distinct carbons of the pyridazine ring. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

5.2. Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H8ClN3 |

| Molecular Weight | 157.60 g/mol |

| Appearance | Off-white to pale yellow solid |

Expertise and Experience: A Senior Scientist's Perspective

6.1. Causality Behind Experimental Choices

-

Solvent Selection: Ethanol is a good choice of solvent for this reaction as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be conducted at a moderate temperature.

-

Base Selection: Triethylamine is a suitable base as it is strong enough to neutralize the generated HCl but is not nucleophilic enough to compete with ethylamine in the substitution reaction.

-

Work-up Procedure: The aqueous work-up with saturated ammonium chloride is performed to remove excess triethylamine and its hydrochloride salt. The use of dichloromethane for extraction is effective for isolating the product from the aqueous phase. Trituration with petroleum ether is an efficient method for purifying the final product by removing non-polar impurities.

6.2. Self-Validating Systems and Troubleshooting

-

Reaction Monitoring: Close monitoring of the reaction by TLC or GC is crucial to determine the endpoint of the reaction and to avoid the formation of the di-substituted byproduct.

-

Purification: If the product is not pure after trituration, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed for further purification.

-

Moisture Control: Although not explicitly stated in the general procedure, ensuring anhydrous conditions, particularly with the solvent, can be beneficial in preventing unwanted side reactions.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 3,6-dichloropyridazine with ethylamine is a straightforward and efficient method. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to successfully synthesize and characterize this valuable chemical intermediate. The insights into experimental choices and potential troubleshooting are intended to facilitate a smooth and reproducible synthetic process.

References

An In-depth Technical Guide to 6-chloro-N-ethylpyridazin-3-amine: A Versatile Building Block in Modern Organic Synthesis

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in several approved pharmaceutical agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it an attractive component in drug design.[1] This guide focuses on 6-chloro-N-ethylpyridazin-3-amine (CAS No: 68588-39-6), a key heterocyclic intermediate that provides a robust entry point for the synthesis of complex, biologically active molecules. We will explore its synthesis, delve into its reactivity in cornerstone reactions of modern organic synthesis, and provide field-proven experimental protocols for its application. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of the Pyridazine Scaffold

This compound is a disubstituted pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement of heteroatoms significantly influences the electronic landscape of the ring, making it electron-deficient. This inherent property is central to its reactivity and utility.

The molecule possesses two primary points of functionality:

-

The C6-Chloro Group: The chlorine atom is an excellent leaving group, positioned on an electron-deficient ring. This makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions.[2][3]

-

The C3-Ethylamino Group: This secondary amine provides a point for further derivatization and, more importantly, acts as a key hydrogen bond donor/acceptor, which is crucial for molecular recognition in biological targets.

The strategic importance of this building block lies in its ability to undergo selective, sequential functionalization, allowing for the rapid construction of diverse molecular libraries for screening in drug discovery programs.

Physicochemical Properties

| Property | Value |

| CAS Number | 68588-39-6[4] |

| Molecular Formula | C6H8ClN3[5] |

| Molecular Weight | 157.60 g/mol |

| Appearance | Off-white to light yellow solid |

| SMILES | CCNC1=NN=C(C=C1)Cl[5] |

| InChIKey | STAKPHFAQGICDI-UHFFFAOYSA-N[5] |

Synthesis of this compound

The most common and direct route to this compound begins with the commercially available precursor, 3,6-dichloropyridazine. The synthesis leverages the principles of nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.

The two chlorine atoms on 3,6-dichloropyridazine are chemically equivalent. The reaction with one equivalent of ethylamine results in a monosubstitution, yielding the desired product. The electron-deficient nature of the pyridazine ring facilitates this reaction, obviating the need for a metal catalyst.[2]

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via SNAr

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and a suitable solvent such as ethanol or acetonitrile (5-10 mL per mmol of substrate).

-

Reagent Addition: Add a base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), to the suspension.

-

Nucleophile Addition: Slowly add a solution of ethylamine (1.1 eq, e.g., 70% in water or 2M in THF) to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.

-

Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Typical Value |

| Substrate | 3,6-Dichloropyridazine |

| Nucleophile | Ethylamine |

| Base | Triethylamine |

| Solvent | Ethanol |

| Temperature | 80 °C (Reflux) |

| Typical Yield | 75-90% |

Key Transformations and Applications in Synthesis

The true power of this compound is realized in its subsequent reactions, primarily involving the C-Cl bond. This functionality serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl or heteroaryl-aryl structures.[6][7][8] In this reaction, the chloro-pyridazine acts as the electrophilic partner, coupling with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[9]

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 68588-39-6|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C6H8ClN3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of 6-chloro-N-ethylpyridazin-3-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 6-chloro-N-ethylpyridazin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. By integrating theoretical expertise with actionable experimental protocols, this guide serves as a self-validating framework for the rigorous analysis of this and similar chemical entities.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The compound this compound, a substituted pyridazine, belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of its atoms, confirmed through spectroscopic methods, is critical for understanding its structure-activity relationship (SAR), mechanism of action, and metabolic fate.

This guide provides a detailed exploration of the expected spectroscopic data for this compound and outlines the established methodologies for acquiring this information. The causality behind experimental choices is explained, empowering the researcher to not only replicate the described methods but also to adapt them to new challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the ethyl group and the pyridazine ring protons.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the ethyl group and the aromatic protons on the pyridazine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7 | 3H |

| -CH₂- (ethyl) | 3.4 - 3.6 | Quartet (q) | ~7 | 2H |

| Pyridazine H | 6.8 - 7.0 | Doublet (d) | ~9 | 1H |

| Pyridazine H | 7.3 - 7.5 | Doublet (d) | ~9 | 1H |

| -NH- | 5.0 - 6.0 | Broad Singlet (br s) | - | 1H |

Causality of Signal Characteristics: The triplet and quartet for the ethyl group arise from spin-spin coupling between the adjacent methyl and methylene protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent nitrogen atom. The two doublets for the pyridazine protons are a result of coupling to each other. The broadness of the NH signal is a consequence of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 14 - 16 |

| -CH₂- (ethyl) | 40 - 45 |

| Pyridazine C-H | 115 - 120 |

| Pyridazine C-H | 130 - 135 |

| Pyridazine C-Cl | 150 - 155 |

| Pyridazine C-N | 158 - 162 |

Expert Insight: The chemical shifts are influenced by the electronegativity of the neighboring atoms. The carbon attached to chlorine (C-Cl) and the carbon attached to the amino group (C-N) are expected to be the most downfield-shifted carbons in the pyridazine ring due to the strong electron-withdrawing and deshielding effects of the chlorine and nitrogen atoms, respectively.[1][2]

Experimental Protocol for NMR Acquisition

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2 seconds.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=N Stretch (pyridazine ring) | 1580 - 1650 | Strong |

| N-H Bend | 1500 - 1600 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Rationale for Predictions: As a secondary amine, a single N-H stretching band is expected.[3] The C=N stretching of the pyridazine ring will likely appear as a strong absorption in the double bond region. The C-Cl stretch is typically found in the fingerprint region and can be a strong, sharp band.

Experimental Protocol for FTIR-ATR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Caption: Workflow for FTIR-ATR Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers valuable structural information.

Predicted Mass Spectrometric Data

For this compound (C₆H₈ClN₃), the molecular weight is 157.60 g/mol .

Expected Molecular Ion Peak (M⁺):

-

m/z 157: Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 159: Corresponding to the molecule with the ³⁷Cl isotope.

Isotopic Signature: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 is expected due to the natural abundance of the chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This signature is a powerful diagnostic tool for the presence of a chlorine atom in the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Loss of an ethyl radical (-CH₂CH₃): A significant fragment at m/z 128/130.

-

Loss of a chlorine atom (-Cl): A fragment at m/z 122.

-

Alpha-cleavage: Fission of the C-N bond adjacent to the pyridazine ring, leading to characteristic fragments.

Experimental Protocol for GC-MS (EI)

Gas Chromatography-Mass Spectrometry with Electron Ionization is a standard method for the analysis of volatile and semi-volatile small molecules.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

MS Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4] This standard energy provides reproducible fragmentation patterns.

-

Mass Range: m/z 40-300.

References

An In-depth Technical Guide to 6-Chloro-N-ethylpyridazin-3-amine (CAS No. 68588-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N-ethylpyridazin-3-amine, registered under CAS number 68588-39-6. This document consolidates critical information regarding its chemical and physical properties, spectroscopic data, synthesis, applications, and safety protocols. As a substituted pyridazine, this compound serves as a valuable building block in medicinal chemistry and agrochemical synthesis. This guide is intended to be a vital resource for professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine featuring a pyridazine core. The presence of a chlorine atom and an ethylamino group on the pyridazine ring makes it a versatile intermediate for further chemical modifications, primarily through nucleophilic substitution and cross-coupling reactions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 68588-39-6 | Multiple Chemical Suppliers |

| Molecular Formula | C₆H₈ClN₃ | [1][2] |

| Molecular Weight | 157.61 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| SMILES | CCNC1=NN=C(C=C1)Cl | [2] |

| InChIKey | STAKPHFAQGICDI-UHFFFAOYSA-N | PubChemLite |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Melting Point | 127-128°C | General Chemical Databases |

| Boiling Point | Not readily available | |

| Density | 1.273 g/cm³ (predicted) | General Chemical Databases |

| Predicted XlogP | 1.5 | PubChemLite |

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While experimental spectra are proprietary to manufacturers, predicted data and the analysis of related structures provide a robust framework for its characterization.

2.1. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+).[3]

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 158.04796 |

| [M+Na]⁺ | 180.02990 |

| [M-H]⁻ | 156.03340 |

| [M]⁺ | 157.04013 |

Source: Predicted data from PubChemLite.[2]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the detailed molecular structure.

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), two aromatic protons on the pyridazine ring (likely doublets), and a broad signal for the amine proton.

-

¹³C NMR: The spectrum will display six distinct signals, four for the pyridazine ring carbons and two for the ethyl group carbons.

Reference spectra for this compound are available from suppliers such as ChemicalBook.[4][5]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include N-H stretching for the secondary amine, C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching for the pyridazine ring, and C-Cl stretching.

Synthesis and Reactivity

This compound is typically synthesized from a dichloropyridazine precursor. The reactivity of the two chlorine atoms on the pyridazine ring can be selectively manipulated to achieve the desired substitution pattern.

Figure 1: A simplified reaction scheme for the synthesis of this compound.

The synthesis generally involves the nucleophilic aromatic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with ethylamine. The reaction conditions, such as temperature and solvent, are optimized to favor monosubstitution.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile chemical intermediate. The presence of three key functional handles—the secondary amine, the chloro substituent, and the pyridazine ring nitrogens—allows for a wide range of subsequent chemical transformations.

4.1. Agrochemical Synthesis

Substituted pyridazines are a well-established class of compounds with herbicidal and insecticidal properties. This compound can serve as a precursor for the synthesis of more complex molecules with potential applications in agriculture.

4.2. Pharmaceutical and Medicinal Chemistry

The pyridazine scaffold is a common feature in many biologically active molecules. The ability to further functionalize this compound makes it an attractive starting material for the synthesis of novel compounds for drug discovery programs, particularly in areas such as oncology and neuroscience.[6] Derivatives of similar chloropyridazine amines have shown activity in various biological pathways.[7]

Figure 2: Synthetic utility of this compound in generating chemical diversity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a 6-chloropyridazine derivative as a substrate. This illustrates a common application of this class of compounds.

Objective: To synthesize a 6-aryl-N-ethylpyridazin-3-amine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound, the arylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-N-ethylpyridazin-3-amine.

-

Characterize the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[8][9]

Hazard Summary:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area or in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.[8]

-

Avoid dust formation and inhalation.[8]

Conclusion

This compound (CAS No. 68588-39-6) is a key chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. Its well-defined structure and multiple points for chemical modification make it a valuable building block for the synthesis of diverse and complex molecules. This guide has provided a detailed overview of its properties, synthesis, applications, and safe handling procedures to support its effective and safe use in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C6H8ClN3) [pubchemlite.lcsb.uni.lu]

- 3. lehigh.edu [lehigh.edu]

- 4. This compound(68588-39-6) 1H NMR [m.chemicalbook.com]

- 5. This compound | 68588-39-6 [chemicalbook.com]

- 6. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

potential biological activity of 6-chloro-N-ethylpyridazin-3-amine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 6-Chloro-N-ethylpyridazin-3-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide delves into the therapeutic potential of a specific, yet versatile, chemical series: derivatives of this compound. We will explore the synthetic rationale for derivatization, dissect the potential mechanisms of action across various disease targets, and provide robust, field-proven experimental protocols for their evaluation. This document is structured to serve as a technical resource, synthesizing established data with expert insights to empower researchers in the rational design and development of novel pyridazine-based therapeutic agents.

The Pyridazine Core: A Foundation for Pharmacological Diversity

Pyridazine and its related structures, such as pyridazinones, are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including hydrogen bonding capabilities and a significant dipole moment, which are crucial for molecular recognition and binding to biological targets[1]. Consequently, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and kinase inhibitory effects[1][2][3][4].

The core molecule of interest, This compound , serves as an exemplary starting point for drug discovery. Its structure is endowed with key features for synthetic elaboration:

-

The Pyridazine Ring: The foundational pharmacophore.

-

3-Amino Group (N-ethyl): This group can function as a critical hydrogen bond donor and/or acceptor, enabling interaction with amino acid residues in target proteins, such as the hinge region of kinases[5].

-

6-Chloro Substituent: This reactive chlorine atom is not merely a placeholder but a versatile synthetic handle. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the systematic introduction of a wide array of aryl and heteroaryl groups to explore structure-activity relationships (SAR)[5].

Synthetic Strategy: A Gateway to Chemical Diversity

The development of a library of this compound derivatives hinges on the strategic modification of the 6-position. A generalized synthetic workflow leverages the reactivity of the chlorine atom for creating new carbon-carbon or carbon-nitrogen bonds.

Caption: General workflow for synthesis and development.

This approach enables the creation of a focused library of compounds where the 6-substituent is systematically varied to probe interactions with a biological target and optimize for potency, selectivity, and pharmacokinetic properties.

Key Areas of Potential Biological Activity

Analysis of structurally related pyridazine and aminopyridine compounds points to several high-potential therapeutic applications for derivatives of this compound.

Kinase Inhibition and Anticancer Activity

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention[1]. The 3-aminopyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region[5].

Mechanism of Action: Many pyridazine-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cell proliferation and survival[1][6]. Targets of interest include Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Abl kinase[6][7]. For instance, pyridazinone-based diarylurea derivatives have been designed based on the VEGFR-2 inhibitor sorafenib, demonstrating potent anti-proliferative activity[7].

Caption: ATP-competitive kinase inhibition mechanism.

Structure-Activity Relationship (SAR):

-

The nature of the aryl or heteroaryl group introduced at the 6-position via cross-coupling is critical for determining potency and selectivity against different kinases.

-

Hydrophobic substituents may enhance binding affinity by interacting with hydrophobic pockets adjacent to the ATP-binding site[1].

-

The N-ethyl group at the 3-position can be modified to fine-tune solubility and cell permeability.

Comparative Biological Data: While specific data for this compound derivatives is emerging, related pyridazine compounds show significant anticancer activity.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyridazinone-diarylurea (17a) | Multiple (NCI-60) | GI₅₀ | Potent, broad-spectrum | [7] |

| 6-Aryl-pyridazinone (2h) | Leukemia (CCRF-CEM) | GI₅₀ | < 0.01 µM | [1] |

| 3-Allylthio-6-aminopyridazine (5) | Lung (NCI-H460) | GI₅₀ | 1.1 µM | [1] |

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively reviewed as potent anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[2][3][4].

Mechanism of Action: The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation[2][8]. By inhibiting COX-2, these derivatives block the synthesis of prostaglandins, key mediators of pain and inflammation[4]. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages[8].

SAR Insights:

-

Molecular modeling studies suggest that pyridazinone derivatives can bind effectively to the active site of the COX-2 enzyme[8].

-

Substituents on the pyridazine ring can be tailored to enhance COX-2 selectivity over the constitutively expressed COX-1, which is linked to gastrointestinal protection. This selectivity is key to an improved safety profile[3][4].

Antimicrobial Activity

The pyridazine scaffold is present in numerous compounds with significant antibacterial and antifungal properties[9][10][11][12]. Chloro-substituted derivatives, in particular, have shown high antibacterial activity[11].

Mechanism of Action: The precise mechanisms are varied, but potential modes of action include inhibition of essential bacterial enzymes or disruption of cell wall integrity. For example, some pyridine-based compounds act as inhibitors of proteins essential for bacterial virulence[7].

SAR Insights:

-

The presence and position of a halogen, such as the chlorine at the 6-position, can significantly enhance antibacterial activity, especially against Gram-negative bacteria[11].

-

Hydrolysis of ester derivatives to their corresponding carboxylic acids has been shown to increase activity against Gram-negative bacteria like P. aeruginosa and A. baumannii[12].

-

The nature of the substituent at the 6-position can influence the spectrum of activity (e.g., Gram-positive vs. Gram-negative)[9][12].

Comparative Antimicrobial Data:

| Compound Class | Organism | Activity Metric | Value (µM) | Reference |

| Pyridazinone Derivative (13) | A. baumannii | MIC | 3.74 | [12] |

| Pyridazinone Derivative (13) | P. aeruginosa | MIC | 7.48 | [12] |

| Pyridazinone Derivative (3) | S. aureus (MRSA) | MIC | 4.52 | [12] |

| Pyridazinone Derivative (7) | E. coli | MIC | 7.8 | [12] |

Self-Validating Experimental Protocols

To ensure the rigorous and reproducible evaluation of novel this compound derivatives, the following detailed protocols are provided.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol quantifies the concentration of a test compound required to inhibit the activity of a specific kinase by 50%.

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a specific peptide substrate, and ATP in a suitable kinase assay buffer (e.g., containing MgCl₂, DTT, and BSA).

-

Compound Plating: Create a serial dilution of the test compound (e.g., from 100 µM to 5 nM) in DMSO. Using acoustic dispensing, transfer a small volume (e.g., 25 nL) of each concentration into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Add the kinase/substrate mixture to the wells to start the pre-incubation. Initiate the phosphorylation reaction by adding the ATP solution. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Signal Detection: Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™, Promega). This typically involves a two-step process of terminating the kinase reaction and then converting the generated ADP to ATP, which is used to drive a luciferase reaction.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

IC₅₀ Calculation: Convert raw luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability/Cytotoxicity Assay (MTT/MTS)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, serving as an indicator of cell viability and proliferation.[1]

Caption: Workflow for an MTT/MTS cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a predetermined density (e.g., 3,000-10,000 cells/well) and incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for attachment.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for the desired exposure time (e.g., 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding a colored formazan product.

-

Measurement:

-

For MTS , the formazan product is soluble, and the absorbance can be read directly on a microplate reader.

-

For MTT , the formazan is insoluble. A solubilizing agent (e.g., DMSO) must be added to dissolve the crystals before reading the absorbance.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition for each concentration relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 5 x 10⁵ CFU/mL) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Inoculation: Add the bacterial inoculum to each well of the plate containing the diluted compound. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic tractability of the 6-chloro position allows for extensive chemical exploration, while the inherent pharmacological properties of the aminopyridazine core provide a strong foundation for potent biological activity. The evidence from related compound series strongly suggests that derivatives of this scaffold are likely to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on:

-

Synthesizing and screening a diverse library of 6-substituted derivatives to establish clear SAR for various targets.

-

Optimizing lead compounds for improved selectivity, particularly for kinase inhibitors (to reduce off-target effects) and anti-inflammatory agents (COX-2 vs. COX-1).

-

Evaluating pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of promising leads to assess their drug-like potential.

-

Investigating in vivo efficacy in relevant animal models of cancer, inflammation, and infectious disease.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 9. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the chlorine atom in 6-chloro-N-ethylpyridazin-3-amine

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 6-chloro-N-ethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical , a key heterocyclic building block in medicinal chemistry. The document elucidates the underlying electronic factors governing its reactivity and offers detailed, field-proven protocols for its two primary modes of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By synthesizing mechanistic principles with practical experimental insights, this guide serves as an essential resource for scientists engaged in the synthesis and functionalization of pyridazine-based scaffolds for drug discovery and development.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine moiety is a privileged scaffold in modern drug discovery, present in numerous compounds with a wide range of biological activities. The inherent electronic properties of the diazine ring system, combined with the strategic placement of functional groups, make substituted pyridazines valuable intermediates. This compound, in particular, offers two distinct points for molecular diversification: a nucleophilic secondary amine and a reactive C-Cl bond. The focus of this guide is the strategic functionalization of the C6 position by leveraging the predictable and versatile reactivity of the chlorine atom.

The reactivity of the chlorine atom is fundamentally dictated by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as powerful electron-withdrawing groups through both inductive and mesomeric effects, significantly lowering the electron density at the carbon atoms, especially at the C3 and C6 positions. This inherent electrophilicity at the C6 carbon is the cornerstone of its utility, making it highly susceptible to attack by a broad range of nucleophiles and an excellent partner in transition metal-catalyzed transformations.

Core Reactivity Analysis: A Dichotomy of Pathways

The chlorine atom at the C6 position of this compound serves as an excellent leaving group in two major classes of substitution reactions. The choice between these pathways is determined by the reaction partners and conditions, offering orthogonal strategies for library synthesis and lead optimization.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of the chloride by a strong nucleophile. The reaction proceeds through a highly stabilized anionic intermediate, known as a Meisenheimer complex. The electron-deficient pyridazine ring is crucial for stabilizing this intermediate, thereby facilitating the reaction.[1][2] This method is ideal for introducing heteroatom nucleophiles (O, N, S).

-

Palladium-Catalyzed Cross-Coupling: These reactions dramatically expand the scope of accessible structures by enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] In this manifold, a palladium(0) catalyst first inserts into the C-Cl bond in an oxidative addition step. The resulting Pd(II) complex then undergoes transmetalation with a suitable coupling partner (e.g., a boronic acid, alkyne, or amine) followed by reductive elimination to furnish the product and regenerate the catalyst.[4]

The following sections will provide in-depth analyses and actionable protocols for each of these transformative methodologies.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for functionalizing this compound. The reaction is driven by the formation of a resonance-stabilized Meisenheimer complex, whose stability is enhanced by the pyridazine ring nitrogens.[1]

Caption: Generalized workflow for the SNAr mechanism.

Causality Behind Experimental Choices

-

Nucleophile Choice: Strong nucleophiles are required. Alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), and primary/secondary amines are excellent candidates. The N-ethylamino group at the C3 position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyridazine. Therefore, robust nucleophiles and potentially elevated temperatures are often necessary.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they effectively solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. For reactions with amines, alcohols like isopropanol or butanol can also serve as effective solvents.

-

Base: When using neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) is required to generate the active nucleophile in situ or to scavenge the HCl produced.

Experimental Protocol: Synthesis of 6-alkoxy-N-ethylpyridazin-3-amine

This protocol is adapted from procedures used for the parent compound, 3-amino-6-chloropyridazine.[5]

Materials:

-

This compound (1.0 equiv)

-

Sodium metal (1.2 equiv)

-

Anhydrous alcohol (e.g., benzyl alcohol, ethanol) (as solvent)

-

Dry reaction vessel under an inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

Catalyst Preparation: Under an inert atmosphere, carefully add sodium metal (1.2 equiv) in small pieces to the anhydrous alcohol solvent at room temperature to prepare the sodium alkoxide solution.

-

Reagent Addition: Once all the sodium has reacted, add this compound (1.0 equiv) to the solution.

-

Reaction: Heat the mixture with stirring to a temperature between 80-150 °C. The optimal temperature will depend on the specific alcohol used. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench any excess sodium alkoxide with water. If using a high-boiling solvent like benzyl alcohol, it can be removed by distillation under reduced pressure.

-

Extraction: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer unparalleled versatility for installing carbon-based and novel amino-substituents at the C6 position. The choice of catalyst, ligand, and base is critical and must be tailored to the specific reaction type.

Caption: Catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl or heteroaryl-aryl bonds.[6][7]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: Chloropyridazines are less reactive than their bromo or iodo counterparts.[8] Therefore, more active catalytic systems are required. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are common precursors, paired with bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[9]

-

Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with water as a co-solvent.

-

Solvent: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DME are typical choices.

Representative Protocol: Suzuki-Miyaura Coupling (Adapted from protocols for 3-amino-6-chloropyridazine and other chloro-heterocycles)[7][9]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

SPhos ligand (4-10 mol%)

-

Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 mixture)

Step-by-Step Methodology:

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add the degassed dioxane/water mixture (5 mL) via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good-Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Moderate-Good |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | Good |

| Note: Yields are representative estimates based on analogous systems and require empirical optimization. |

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry for synthesizing N-aryl and N-heteroaryl compounds.[10][11]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: Similar to Suzuki coupling, electron-rich, bulky phosphine ligands are essential. Ligands like Xantphos, RuPhos, and those developed by Buchwald (e.g., XPhos, SPhos) are highly effective.[4] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice.

-

Solvent: Anhydrous, non-protic solvents like toluene or THF are used to prevent quenching of the strong base.

Representative Protocol: Buchwald-Hartwig Amination (Adapted from general procedures)[12][13]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

Xantphos (2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.5 equiv)

-

Anhydrous, degassed toluene

Step-by-Step Methodology:

-

Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.

-

Reagent Addition: Add anhydrous, degassed toluene, followed by this compound and the coupling amine.

-

Reaction: Seal the tube and heat the mixture to 90-110 °C, stirring vigorously. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with ethyl acetate, and carefully quench with water.

-

Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | Excellent |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | NaOt-Bu | Dioxane | 100 | Good |

| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | Moderate-Good |

| Note: Yields are representative estimates based on analogous systems and require empirical optimization. |

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates in organic synthesis.[14]

Causality Behind Experimental Choices:

-

Catalyst System: The classic Sonogashira reaction uses a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[15] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It deprotonates the terminal alkyne and scavenges the HX byproduct.

Representative Protocol: Sonogashira Coupling (Adapted from general procedures for halo-heterocycles)[16]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Triethylamine (Et₃N) or DMF/Et₃N mixture

Step-by-Step Methodology:

-

Setup: To a reaction vial, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Reagent Addition: Add the solvent (e.g., Et₃N) and the terminal alkyne under an inert atmosphere.

-

Reaction: Seal the vial and heat to 60-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter to remove the ammonium salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

The chlorine atom in this compound is a highly versatile synthetic handle, enabling a vast array of chemical transformations crucial for drug discovery. Its reactivity is robustly defined by the electron-deficient pyridazine core, allowing for predictable functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings and leveraging the optimized protocols detailed in this guide, researchers can efficiently generate diverse libraries of novel pyridazine derivatives. The continued development of more active and specialized catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block, paving the way for the discovery of next-generation therapeutics.

References